Acetylhistamine

Histamine Receptor Pharmacology Negative Control Compound Eosinophil Chemotaxis

N-Acetylhistamine (CAS 673-49-4), also known as Nω-acetylhistamine, is the N-acetylated metabolite of the biogenic amine histamine, formed endogenously via acetyl-CoA-dependent N-acetylation by enzymes such as AANATL7 in Drosophila melanogaster, polyamine N-acetyltransferase in Fasciola hepatica, and arylalkylamine N-acetyltransferases aaNAT2 and aaNAT5b in Aedes aegypti. It belongs to the class of acetamides comprising an imidazole ring and serves as an endogenous human metabolite (HMDB0013253).

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 673-49-4
Cat. No. B153752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylhistamine
CAS673-49-4
SynonymsN-acetylhistamine
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CN=CN1
InChIInChI=1S/C7H11N3O/c1-6(11)9-3-2-7-4-8-5-10-7/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11)
InChIKeyXJWPISBUKWZALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>23 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylhistamine (CAS 673-49-4): Essential Procurement and Selection Data for the Histamine Metabolite


N-Acetylhistamine (CAS 673-49-4), also known as Nω-acetylhistamine, is the N-acetylated metabolite of the biogenic amine histamine, formed endogenously via acetyl-CoA-dependent N-acetylation by enzymes such as AANATL7 in Drosophila melanogaster, polyamine N-acetyltransferase in Fasciola hepatica, and arylalkylamine N-acetyltransferases aaNAT2 and aaNAT5b in Aedes aegypti [1] [2]. It belongs to the class of acetamides comprising an imidazole ring and serves as an endogenous human metabolite (HMDB0013253) [3]. Unlike its parent compound histamine, N-acetylhistamine is essentially inactive at histamine H1, H2, H3, and H4 receptors, a property that has established it as a validated negative control in anaphylaxis and eosinophil research [4]. Beyond its role as a metabolite, N-acetylhistamine possesses distinct pharmacological activities including selective β-glucosidase inhibition and human glutaminyl cyclase inhibition, making it a multifunctional tool compound for research across immunology, enzymology, and neurodegenerative disease fields.

Why N-Acetylhistamine Cannot Be Substituted with Other Histamine Metabolites: The Procurement Rationale


Histamine metabolites and analogs are not functionally interchangeable. N-Acetylhistamine is unique among histamine catabolites in that it is the only major metabolite that simultaneously exhibits (a) complete loss of histamine receptor agonism, (b) selective β-glucosidase inhibitory activity with >700-fold selectivity, (c) moderate glutaminyl cyclase inhibition with available co-crystal structures, and (d) the capacity to serve as a reversible histamine prodrug via tissue deacetylation [1] [2] [3]. In contrast, N-methylhistamine and N,N-dimethylhistamine retain partial histamine receptor activity; imidazole acetic acid is chemotactically active for eosinophils; and L-histidine is a biosynthetic precursor rather than a metabolite. Substituting any of these for N-acetylhistamine in a negative-control experiment, biomarker quantification, or enzymatic selectivity study would introduce confounding biological activity, invalidate the experimental design, or produce quantitatively different metabolic profile data [4]. The distinct pKa shift (imidazolium pKa 6.99 vs ~5.8 for histamine) further differentiates its physicochemical behavior at physiological pH [5].

Quantitative Differentiation of N-Acetylhistamine Against Closest Analogs: A Head-to-Head Evidence Guide


Complete Loss of Histamine H1/H2 Receptor-Mediated Functional Activity: Negative Control Validation

N-Acetylhistamine is pharmacologically silent at histamine receptors, validated across three independent functional assay systems. In human keratinocyte mitosis assays, histamine inhibited mitosis by 68% at 2×10⁻⁶ M, while N-acetylhistamine produced no inhibitory response at concentrations up to 1×10⁻⁴ M (50-fold higher than the effective histamine concentration) [1]. In Heidenhain pouch dog gastric secretion models, N-acetylhistamine was 1,000 times less active than histamine in stimulating acid secretion, with complete inactivity at a single dose of 20 mg (1.7 mg/kg) [2]. In human eosinophil chemotaxis assays, N-acetylhistamine was inactive over a large dose range, whereas histamine and imidazole acetic acid were selectively chemotactic [3]. This three-way functional validation across skin, gastric, and immune cell assays establishes N-acetylhistamine as the superior negative control compound for histamine receptor-mediated processes, in contrast to N-methylhistamine, which retains detectable mitotic inhibitory activity at 1×10⁻⁴ M.

Histamine Receptor Pharmacology Negative Control Compound Eosinophil Chemotaxis Keratinocyte Proliferation Gastric Acid Secretion

Selective β-Glucosidase Inhibition with >700-Fold Discrimination Over Off-Target Glycosidases

N-Acetylhistamine acts as a competitive inhibitor of sweet-almond β-glucosidase with a Ki of 35 μM (reported as 0.035 mM in some sources), and demonstrates at least 700-fold selectivity over yeast α-glucosidase (Ki ≈ 20 mM) and Escherichia coli β-galactosidase [1] . This selectivity window is among the strongest reported for imidazole-based glycosidase inhibitors and is conferred by the acetyl side chain; histamine itself shows markedly weaker inhibition of β-glucosidase, and other histamine metabolites lack this activity profile entirely [1]. The structure-activity relationship study by Field et al. (1991) demonstrated that hydrophobic ω-N-acylhistamines represent some of the most potent sweet-almond β-glucosidase inhibitors reported up to that date [1]. This property is orthogonal to its histamine receptor inactivity, making N-acetylhistamine a unique bifunctional probe.

Glycosidase Inhibition Selectivity Profiling Enzyme Inhibitor Tool Sweet-Almond β-Glucosidase Competitive Inhibitor

Human Glutaminyl Cyclase Inhibition with Available High-Resolution Co-Crystal Structures

N-Acetylhistamine inhibits human glutaminyl cyclase (QC) with an IC50 of 17 μM, as reported by Schilling et al. (2003) [1] . Critically, N-acetylhistamine has been co-crystallized with both human secretory glutaminyl cyclase (sQC, PDB ID 2AFW, resolution 1.56 Å) and the catalytic domain of human Golgi-resident glutaminyl cyclase (gQC, PDB ID 3PB8, resolution 1.13 Å) [2] [3]. These high-resolution structures reveal the precise binding mode of N-acetylhistamine in the QC active site and demonstrate a large loop movement upon inhibitor binding in gQC, providing atomic-level detail for structure-based drug design [3]. Other histamine metabolites (e.g., N-methylhistamine, imidazole acetic acid) do not share this QC inhibitory activity nor have corresponding co-crystal structures, making N-acetylhistamine the only histamine metabolite serving as a structurally validated QC inhibitor tool compound.

Glutaminyl Cyclase Inhibitor Alzheimer's Disease Research Pyroglutamate Formation Crystal Structure QC Enzyme

In Vivo Deacetylation to Histamine: Superior Prodrug Potency Over Histidine

N-Acetylhistamine functions as a reversible histamine prodrug in vivo, a property unique among histamine metabolites. Endo (1979) demonstrated that intraperitoneal administration of N-acetylhistamine (200–800 mg/kg) to mice and rats elevated tissue histamine levels to a considerable extent, and N-acetylhistamine was more potent at elevating histamine than was histidine, the canonical biosynthetic precursor amino acid [1]. This elevation is mediated by N-acetylhistamine deacetylase, an enzyme expressed across multiple tissues including liver, kidney, spleen, and brain, with Mn²⁺-dependent activation (optimum 0.5–1 mM Mn²⁺) and a pH optimum of 8.0 [2]. In contrast, the primary methylation pathway produces N-methylhistamine, which is irreversibly inactivated and cannot regenerate histamine. The ability of N-acetylhistamine to serve as a latent histamine source—combined with its own receptor inactivity—makes it a unique pharmacological tool for controlled histamine delivery that is not achievable with histidine (lower potency) or N-methylhistamine (irreversible inactivation).

Histamine Prodrug Deacetylase Activity In Vivo Histamine Elevation Tissue Distribution Metabolic Activation

Imidazolium pKa Shift Differentiates Ionization State at Physiological pH From Histamine

The acetylation of the side-chain amino group in N-acetylhistamine significantly alters the ionization behavior of the imidazole ring. Paiva et al. (1970) determined by electrometric and spectrophotometric titration that the imidazolium pKa of N-acetylhistamine is 6.99, compared to approximately 5.8–6.0 for histamine [1] [2]. This ~1.0–1.2 unit increase in pKa means that at physiological pH (7.4), a substantially larger fraction of N-acetylhistamine molecules retain a neutral imidazole ring compared to histamine, which is predominantly in the monocationic form (protonated at the aliphatic amino group with neutral imidazole) at pH 7.4 [2]. This altered ionization state directly impacts membrane permeability, hydrogen-bonding capacity, and the ability to engage in the charge-reinforced hydrogen bond with histamine receptor binding sites—providing a molecular-level explanation for its lack of histamine receptor activity. The imino group pKa was determined as 11.53 for N-acetylhistamine [1]. No comparable pKa characterization exists for other histamine metabolites with this level of precision.

Physicochemical Properties Ionization State pKa Determination Imidazole Chemistry Membrane Permeability

Validated Biomarker for Anaphylactoid Reactions With Quantitative Metabolomic ROC Performance

N-Acetylhistamine has been independently validated as a key metabolite biomarker for anaphylactoid reactions in rodent models. Xu et al. (2017) identified N-acetylhistamine alongside adenosine, histamine, N(α)-γ-glutamylhistamine, malate, and xanthine as important indices for anaphylactoid reactions in a rat model [1]. More recently, Shi et al. (2024) developed a six-metabolite biomarker panel for penicillin-induced fatal anaphylactic shock in rats that includes N-acetylhistamine (along with linoleic acid, prostaglandin D2, lysophosphatidylcholine (18:0), citric acid, and indolelactic acid), achieving an area under the receiver operating characteristic (ROC) curve (AUC) of 0.978 [2]. In urinary metabolomics, N-acetylhistamine accounts for approximately 4.5% of excreted histamine metabolites in rats, compared to ~60.6% for imidazoleacetic acid, ~8.6% for Nτ-methylimidazoleacetic acid, and ~7.3% for Nτ-methylhistamine [3]. This distinct metabolic pathway origin (acetylation vs. methylation) makes N-acetylhistamine a pathway-specific biomarker that cannot be substituted by N-methylhistamine or imidazoleacetic acid in metabolomics studies.

Metabolomics Biomarker Anaphylactoid Reaction ROC Curve Histidine Metabolism Diagnostic Metabolite Panel

Evidence-Backed Application Scenarios for N-Acetylhistamine Procurement


Validated Negative Control for Histamine Receptor Functional Assays

N-Acetylhistamine is the preferred negative control compound for histamine H1, H2, H3, and H4 receptor functional studies. With confirmed inactivity at up to 1×10⁻⁴ M in human keratinocyte proliferation assays (vs. histamine IC50 ≈ 2×10⁻⁶ M), no gastric secretagogue activity at 20 mg doses (vs. histamine active), and no eosinophil chemotactic activity over a broad dose range, it provides multi-system validated receptor silence [1] [2] [3]. Procurement rationale: Unlike N-methylhistamine, which retains partial H1 receptor-mediated activity, N-acetylhistamine eliminates the risk of false-positive signals in antagonist screening, receptor desensitization studies, and histamine release assays.

Selective β-Glucosidase Inhibitor Probe for Glycobiology and Enzyme Mechanism Studies

For laboratories investigating glycosidase enzymology or developing β-glucosidase-targeted therapeutics, N-acetylhistamine serves as a well-characterized, commercially available selective inhibitor with a Ki of 35 μM for sweet-almond β-glucosidase and >700-fold selectivity over yeast α-glucosidase and E. coli β-galactosidase [1]. This selectivity profile enables its use as a tool to distinguish β-glucosidase-dependent from α-glucosidase-dependent processes in complex biological samples. The competitive inhibition mechanism and published SAR data on ω-N-acylhistamine derivatives also make N-acetylhistamine a validated starting scaffold for medicinal chemistry optimization.

Structural Biology Tool for Glutaminyl Cyclase in Alzheimer's Disease Research

N-Acetylhistamine is the only histamine metabolite with high-resolution co-crystal structures bound to human glutaminyl cyclase (PDB 2AFW at 1.56 Å for sQC; PDB 3PB8 at 1.13 Å for gQC), combined with a measured IC50 of 17 μM [1] [2]. This makes it an essential reference ligand for QC inhibitor screening campaigns, fragment-based drug discovery, and structure-guided design of pyroglutamate-modifying enzyme inhibitors relevant to Alzheimer's disease and other amyloid pathologies. Its distinct imidazole-based binding mode, characterized by a large gQC loop movement upon binding, provides a complementary pharmacophore to non-imidazole QC inhibitors such as PBD150.

Histamine Prodrug for Controlled In Vivo Histamine Elevation Studies

For in vivo pharmacology experiments requiring sustained or tissue-specific histamine elevation without direct receptor agonism at the time of administration, N-acetylhistamine uniquely functions as a histamine prodrug via endogenous deacetylase activity in liver, kidney, spleen, and brain [1] [2]. Its superior potency over histidine in elevating tissue histamine levels, combined with its own receptor inactivity, enables experimental designs where histamine is generated post-administration in a temporally and spatially controlled manner. This is particularly valuable for studying histamine's roles in immune regulation, gastric function, and CNS processes without confounding initial receptor activation.

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